8-Nitro-4-vinylquinoline
Description
8-Nitro-4-vinylquinoline is a quinoline derivative featuring a nitro group (-NO₂) at position 8 and a vinyl group (-CH=CH₂) at position 4. Quinoline scaffolds are renowned for their pharmacological versatility, with substituent patterns critically influencing their chemical reactivity, physical properties, and biological activity. The vinyl group at position 4 introduces a reactive alkene moiety, which may enhance binding affinity in biological systems or serve as a site for further chemical modifications .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-ethenyl-8-nitroquinoline |
InChI |
InChI=1S/C11H8N2O2/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13(14)15/h2-7H,1H2 |
InChI Key |
NQGMQYHODDSJNA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 8-nitro-4-vinylquinoline with key analogs, highlighting substituent effects:
Key Observations:
- Substituent Effects: The vinyl group in this compound introduces steric and electronic differences compared to methyl () or amino () groups. Its sp² hybridization may reduce molecular planarity relative to 8-nitroquinoline’s near-flat structure .
- Reactivity: The vinyl group enables addition or polymerization reactions, contrasting with the oxide group in 8-methyl-4-nitroquinoline-1-oxide, which may stabilize the molecule via resonance .
Pharmacological Potential
- 8-Nitroquinoline: Exhibits broad pharmacological activity; its planar structure may enhance DNA intercalation or enzyme inhibition .
- 4-Aminoquinolines: Clinically used as antimalarials (e.g., chloroquine), leveraging the amino group’s basicity to disrupt heme detoxification in parasites .
- This compound: The nitro group’s electron-withdrawing nature and vinyl’s reactivity could synergize for antimicrobial or anticancer applications, though further studies are needed.
Physical Properties
- Density and Boiling Point: 8-Methyl-4-nitroquinoline-1-oxide’s higher density (1.3244 g/cm³) and boiling point (342.67°C) versus 8-nitroquinoline (174.16 g/mol) reflect the oxide group’s polar contribution .
- Solubility: The ester group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate improves solubility in organic solvents, critical for drug formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
